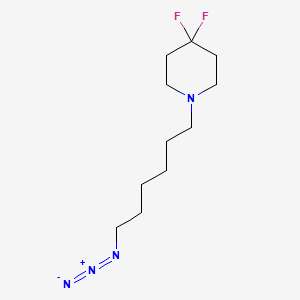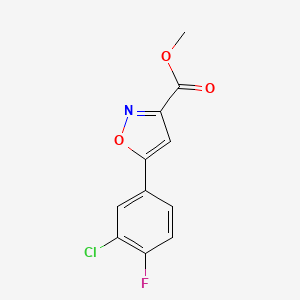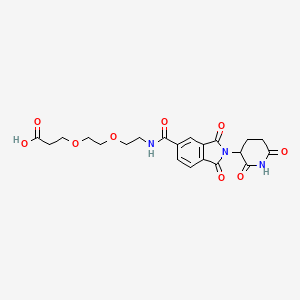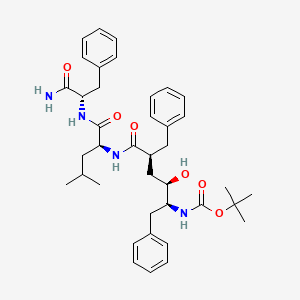
5-Allyloxy-1,3-dichloro-2-fluoro-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyloxy-1,3-dichloro-2-fluoro-benzene is an organic compound characterized by the presence of allyloxy, dichloro, and fluoro substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene typically involves multiple steps. One common method includes the allylation of 1,3-dichloro-2-fluorobenzene using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial production, the process may involve continuous flow techniques to enhance efficiency and yield. The use of tubular reactors for diazotization reactions can minimize side reactions and improve the stability of intermediates . This method is advantageous for large-scale production due to its safety, energy efficiency, and reduced reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
5-Allyloxy-1,3-dichloro-2-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the allyloxy group can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules.
Applications De Recherche Scientifique
5-Allyloxy-1,3-dichloro-2-fluoro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Lacks the allyloxy group, making it less reactive in certain substitution reactions.
5-Bromo-1,3-dichloro-2-fluorobenzene: Similar structure but with a bromine substituent instead of allyloxy, leading to different reactivity and applications.
Uniqueness
5-Allyloxy-1,3-dichloro-2-fluoro-benzene is unique due to the presence of the allyloxy group, which enhances its reactivity and potential for forming complex organic molecules. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Propriétés
Formule moléculaire |
C9H7Cl2FO |
|---|---|
Poids moléculaire |
221.05 g/mol |
Nom IUPAC |
1,3-dichloro-2-fluoro-5-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H7Cl2FO/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2 |
Clé InChI |
IQBFNWRDVAHNRV-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC(=C(C(=C1)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


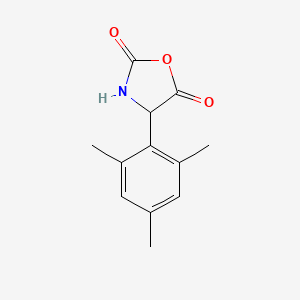
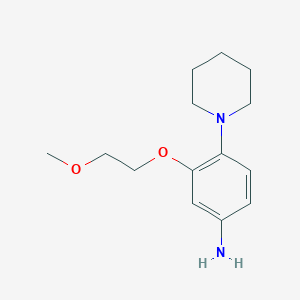
![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
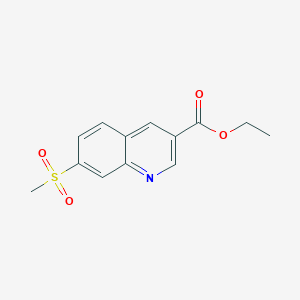
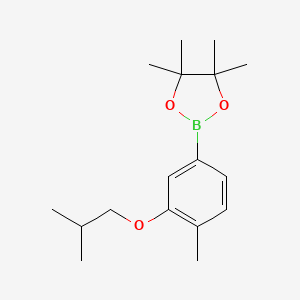
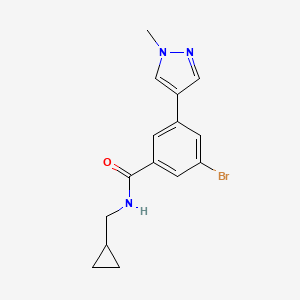
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)

